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Defensin NP-2 (Rabbit reduced) - 88086-40-2

Defensin NP-2 (Rabbit reduced)

Catalog Number: EVT-3201098
CAS Number: 88086-40-2
Molecular Formula: C161H282N62O36S6
Molecular Weight: 3855 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Defensin NP-2 is a member of the defensin family of antimicrobial peptides, specifically derived from rabbit neutrophils. These peptides play a critical role in the innate immune response, exhibiting broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Defensin NP-2 is particularly noted for its ability to enhance the phagocytic activity of macrophages and its direct antimicrobial effects.

Source

Defensin NP-2 is primarily sourced from rabbit leukocytes, particularly neutrophils. These cells are crucial components of the immune system, responsible for the rapid response to infection and inflammation. The peptide is synthesized as part of the innate immune defense mechanisms in various vertebrates, including humans and rabbits.

Classification

Defensin NP-2 belongs to the class of α-defensins, characterized by a specific structure that includes six cysteine residues forming disulfide bonds. This structural motif is essential for their stability and biological activity. Defensins can be classified into two main categories: α-defensins and β-defensins, with NP-2 falling under the former.

Synthesis Analysis

Methods

The synthesis of defensin NP-2 can be achieved through recombinant DNA technology or chemical synthesis methods. In laboratory settings, solid-phase peptide synthesis is often employed to produce these peptides in a controlled manner.

Technical Details

  1. Recombinant Synthesis: This involves cloning the gene encoding defensin NP-2 into an expression vector, followed by transformation into suitable host cells (e.g., Escherichia coli). The peptide is then expressed and purified.
  2. Chemical Synthesis: Solid-phase peptide synthesis allows for the stepwise assembly of amino acids into a peptide chain. Protecting groups are used to ensure that specific functional groups remain unreacted during synthesis.
Molecular Structure Analysis

Structure

Defensin NP-2 has a characteristic three-dimensional structure stabilized by disulfide bonds between cysteine residues. The typical structure includes:

  • Cysteine Framework: Six cysteine residues forming three disulfide bonds.
  • Beta-Sheet Formation: The peptide adopts a β-sheet conformation, which is crucial for its antimicrobial activity.

Data

The molecular weight of defensin NP-2 is approximately 4,000 Da, with a sequence that typically includes 29 amino acids. The specific arrangement of these amino acids contributes to its functional properties.

Chemical Reactions Analysis

Reactions

Defensins like NP-2 interact with microbial membranes through various mechanisms:

  1. Membrane Permeabilization: Defensins can form pores in bacterial membranes, leading to cell lysis.
  2. Binding Interactions: The cationic nature of defensins allows them to bind effectively to negatively charged bacterial membranes.

Technical Details

The formation of pores typically involves oligomerization of defensin molecules on the membrane surface, creating stable hexameric complexes that disrupt membrane integrity.

Mechanism of Action

Process

Defensin NP-2 exerts its antimicrobial effects through several mechanisms:

  1. Direct Antimicrobial Activity: It disrupts microbial membranes, leading to cell death.
  2. Modulation of Immune Responses: Defensin NP-2 enhances phagocytosis by macrophages and neutrophils, improving the clearance of pathogens.
  3. Inhibition of Viral Entry: Some studies suggest that defensins can interfere with viral entry into host cells by binding to viral proteins.

Data

Research indicates that defensin NP-2 can inhibit various pathogens, including bacteria such as Staphylococcus aureus and Escherichia coli, as well as viruses like Herpes Simplex Virus.

Physical and Chemical Properties Analysis

Physical Properties

  1. Solubility: Defensin NP-2 is soluble in aqueous solutions at physiological pH.
  2. Stability: The peptide remains stable under a range of physiological conditions but may be sensitive to extreme pH or high temperatures.

Chemical Properties

  1. Charge: Defensin NP-2 carries a net positive charge at physiological pH due to its basic amino acid residues.
  2. Antimicrobial Activity: It exhibits broad-spectrum activity against gram-positive and gram-negative bacteria as well as fungi.
Applications

Scientific Uses

Defensin NP-2 has several potential applications in scientific research and medicine:

  1. Antimicrobial Agents: Due to its potent antimicrobial properties, defensin NP-2 could be developed into new therapeutic agents for treating infections resistant to conventional antibiotics.
  2. Immunomodulators: Its ability to enhance immune responses suggests potential use in immunotherapy for various diseases.
  3. Research Tool: Defensin NP-2 serves as an important model for studying the structure-function relationships in antimicrobial peptides and their interactions with microbial membranes.
Introduction: Defensin NP-2 in Innate Immunity Research

Defensin NP-2 is a cationic antimicrobial peptide (AMP) originally isolated from rabbit neutrophil granulocytes. It belongs to the α-defensin subfamily, characterized by a conserved six-cysteine motif forming three intramolecular disulfide bonds. The "reduced" conformation refers to NP-2 in a chemically or enzymatically reduced state where these disulfide bonds are cleaved, significantly altering its structural and functional properties. As a model system, reduced NP-2 provides critical insights into the relationship between defensin structure and antimicrobial activity within innate immunity research [1] [7].

Historical Discovery and Context within Rabbit Leukocyte Defensins

The defensin family was first characterized in the 1980s following the purification of cationic peptides from human and rabbit neutrophils. Rabbit neutrophil peptide-1 (NP-1) and NP-2 were among the earliest isolated defensins, identified in cytoplasmic granules of rabbit leukocytes. Their discovery stemmed from investigations into non-enzymatic antimicrobial components of phagocytic cells [1] [8]. Rabbit defensins, particularly NP-1, NP-2, and NP-3a, became foundational models due to their abundance (constituting 30–50% of rabbit neutrophil azurophil granule protein) and broad-spectrum activity [1] [2]. Unlike humans, rabbits express multiple myeloid α-defensins, making them a rich source for comparative studies. NP-2 specifically was distinguished early by its primary amino acid sequence and potent activity against Gram-negative bacteria and enveloped viruses [8] [9].

Table 1: Key Rabbit Myeloid α-Defensins

DefensinLength (aa)Net ChargePrimary Antimicrobial Targets
NP-133+4Gram-positive bacteria, fungi
NP-233+5Gram-negative bacteria, viruses
NP-3a33+4Bacteria, fungi
NP-434+5Broad-spectrum

Biological Significance of the Reduced Conformation

Structural Characteristics of Native NP-2

Native NP-2 adopts a compact triple-stranded β-sheet fold stabilized by three invariant disulfide bonds (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5). Nuclear magnetic resonance (NMR) studies reveal an N-terminal loop, followed by β-strands connected by turns, and a C-terminal α-helical segment. This structure creates an amphipathic profile with clustered cationic residues facilitating interactions with microbial membranes [4] [8]. The disulfide connectivity is essential for maintaining this tertiary structure, as demonstrated by circular dichroism spectroscopy showing conformational collapse upon reduction [8].

Table 2: Disulfide Bond Connectivity in α-Defensins

Defensin TypeDisulfide Bond PatternRepresentative Peptides
α-defensinC1-C6, C2-C4, C3-C5NP-2, HNP-1 (human)
β-defensinC1-C5, C2-C4, C3-C6hBD-2, hBD-3 (human)

Functional Implications of Reduction

Chemical reduction of NP-2 disrupts its disulfide bonds, leading to loss of the rigid β-sheet scaffold. This conformational change profoundly impacts its function:

  • Antimicrobial Activity Loss: Reduced NP-2 shows >90% decrease in bactericidal activity against E. coli and S. aureus compared to the oxidized form. The disordered structure prevents efficient membrane insertion and pore formation [8].
  • Altered Membrane Interaction: Native NP-2 permeabilizes bacterial outer membranes via "self-promoted uptake," displacing divalent cations that stabilize lipopolysaccharides (LPS). Reduced NP-2 loses this capability due to diminished structural integrity and inability to oligomerize [2] [9].
  • Viral Entry Inhibition: Native NP-2 blocks herpes simplex virus type 2 (HSV-2) entry by preventing viral envelope fusion with host cells. Reduced NP-2 is ineffective, confirming that structural stability is essential for antiviral mechanisms [9].

Table 3: Functional Comparison of Native vs. Reduced NP-2

Functional PropertyNative NP-2Reduced NP-2
Antibacterial ActivityPotent (IC₅₀ ~1-5 µg/mL)Minimal to none
Membrane PermeabilizationRapid outer/inner membrane disruptionDelayed/inefficient
Antiviral Activity (HSV-2)Blocks entry and cell-to-cell spreadInactive
Oligomerization CapacityForms dimers/tetramersMonomeric, disordered

Research Rationale: Knowledge Gaps and Model System Relevance

Unresolved Mechanistic Questions

Despite extensive characterization, key aspects of NP-2’s mechanism remain elusive:

  • Precise Oligomerization Dynamics: How NP-2 transitions from monomers to membrane-inserted oligomeric pores under physiological conditions is incompletely understood. Reduction studies suggest disulfide bonds stabilize intermediates in this process [2] [4].
  • Charge vs. Structure Contributions: While the cationic charge of NP-2 facilitates initial electrostatic binding to anionic microbial membranes, reduction experiments confirm that structural integrity—not just charge—is critical for subsequent lethal membrane disruption [8] [9].
  • Intracellular Targets: Native NP-2 can enter microbial cells and inhibit macromolecular synthesis (e.g., DNA/RNA). Whether reduced NP-2 retains any intracellular interactions is unexplored [2].

NP-2 as a Model for Human Defensin Research

Rabbit NP-2 remains a vital surrogate for human defensin studies due to:

  • Structural Conservation: NP-2 shares the cystine-stabilized αβ motif (CSαβ) fold with human α-defensins (HNP1-4), enabling mechanistic extrapolation [4] [7].
  • Experimental Advantages: Rabbit neutrophils yield higher defensin quantities than human cells, simplifying purification. NP-2’s stability also facilitates in vitro folding/reduction studies impractical with human peptides [8].
  • Evolutionary Insights: Comparative analyses of NP-2 and human β-defensins (e.g., hBD-2) reveal how disulfide connectivity influences functional diversification across defensin subfamilies [5] [10].

Table 4: NP-2's Role in Addressing Knowledge Gaps

Knowledge GapInsights from NP-2 StudiesRelevance to Human Defensins
Structure-Function RelationshipReduction ablates activity, proving structural integrity is non-negotiableValidates HNP-1’s disulfide-dependent mechanisms
Oligomerization MechanismsNMR shows dimerization interface at β-strandsInforms HNP-1/HNP-3 pore formation models
Viral Inhibition StrategiesBlocks HSV-2 entry without competitive receptor bindingMirrors θ-defensin anti-HIV actions

Properties

CAS Number

88086-40-2

Product Name

Defensin NP-2 (Rabbit reduced)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C161H282N62O36S6

Molecular Weight

3855 g/mol

InChI

InChI=1S/C161H282N62O36S6/c1-20-84(15)120(148(254)206-91(38-25-51-182-153(163)164)125(231)192-70-115(224)197-92(39-26-52-183-154(165)166)132(238)220-121(85(16)21-2)149(255)212-106(67-90-68-181-77-193-90)151(257)223-61-35-48-114(223)145(251)210-103(64-80(7)8)136(242)215-112(76-265)143(249)217-110(74-263)141(247)203-97(44-31-57-188-159(175)176)130(236)207-100(152(258)259)46-33-59-190-161(179)180)221-133(239)98(45-32-58-189-160(177)178)204-140(246)109(73-262)216-137(243)104(66-89-36-23-22-24-37-89)198-116(225)69-191-122(228)86(17)194-126(232)93(40-27-53-184-155(167)168)199-128(234)95(42-29-55-186-157(171)172)201-131(237)99(49-50-117(226)227)205-134(240)102(63-79(5)6)209-144(250)113-47-34-60-222(113)150(256)105(65-81(9)10)211-142(248)111(75-264)214-135(241)101(62-78(3)4)208-123(229)87(18)195-127(233)94(41-28-54-185-156(169)170)200-129(235)96(43-30-56-187-158(173)174)202-139(245)108(72-261)213-124(230)88(19)196-138(244)107(71-260)218-147(253)119(83(13)14)219-146(252)118(162)82(11)12/h22-24,36-37,68,77-88,91-114,118-121,260-265H,20-21,25-35,38-67,69-76,162H2,1-19H3,(H,181,193)(H,191,228)(H,192,231)(H,194,232)(H,195,233)(H,196,244)(H,197,224)(H,198,225)(H,199,234)(H,200,235)(H,201,237)(H,202,245)(H,203,247)(H,204,246)(H,205,240)(H,206,254)(H,207,236)(H,208,229)(H,209,250)(H,210,251)(H,211,248)(H,212,255)(H,213,230)(H,214,241)(H,215,242)(H,216,243)(H,217,249)(H,218,253)(H,219,252)(H,220,238)(H,221,239)(H,226,227)(H,258,259)(H4,163,164,182)(H4,165,166,183)(H4,167,168,184)(H4,169,170,185)(H4,171,172,186)(H4,173,174,187)(H4,175,176,188)(H4,177,178,189)(H4,179,180,190)/t84-,85-,86-,87-,88-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,118-,119-,120-,121-/m0/s1

InChI Key

AEUKDPKXTPNBNY-XEYRWQBLSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N

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